
Trizma citrate tribasic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trizma citrate tribasic is a compound commonly used in biochemical and molecular biology applications. It is a combination of tris(hydroxymethyl)aminomethane (Trizma) and citric acid, forming a tribasic citrate buffer. This compound is particularly valued for its buffering capacity, which helps maintain stable pH levels in various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trizma citrate tribasic is synthesized by reacting tris(hydroxymethyl)aminomethane with citric acid. The reaction typically involves dissolving both components in water and adjusting the pH to the desired level. The reaction conditions are mild, usually conducted at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of pH and concentration to ensure consistency and purity. The solution is often filtered and sterilized to meet the standards required for biochemical applications.
Análisis De Reacciones Químicas
Types of Reactions: Trizma citrate tribasic primarily undergoes acid-base reactions due to its buffering nature. It can participate in neutralization reactions where it reacts with acids or bases to maintain a stable pH.
Common Reagents and Conditions:
Reagents: Tris(hydroxymethyl)aminomethane, citric acid, water.
Conditions: Room temperature, aqueous medium, pH adjustment using hydrochloric acid or sodium hydroxide.
Major Products Formed: The primary product is the this compound buffer solution. In some cases, depending on the pH and concentration, minor by-products such as partially neutralized citric acid salts may form.
Aplicaciones Científicas De Investigación
Chemistry: Trizma citrate tribasic is used as a buffer in various chemical reactions, particularly those requiring a stable pH environment. It is essential in titrations and other analytical techniques.
Biology: In biological research, this compound is used to stabilize the pH of solutions in cell culture, enzyme assays, and electrophoresis. It helps maintain the physiological pH necessary for biological processes.
Medicine: this compound is used in the preparation of pharmaceutical formulations where pH control is crucial. It ensures the stability and efficacy of drugs.
Industry: In industrial applications, it is used in the production of cosmetics, food products, and cleaning agents where pH stability is required.
Mecanismo De Acción
Trizma citrate tribasic exerts its effects through its buffering capacity. It maintains a stable pH by neutralizing added acids or bases. The tris component acts as a weak base, while the citric acid component provides the acidic counterpart. Together, they form a buffer system that resists changes in pH.
Molecular Targets and Pathways: The primary molecular target is the hydrogen ion concentration in the solution. By adjusting the pH, this compound influences various biochemical pathways that are pH-dependent, such as enzyme activity and protein stability.
Comparación Con Compuestos Similares
Tris-HCl: Another common buffer, but it lacks the citrate component, making it less effective in certain pH ranges.
Phosphate Buffers: Widely used but can interfere with certain biochemical reactions.
HEPES Buffer: Effective in a similar pH range but more expensive and less versatile.
Uniqueness: Trizma citrate tribasic is unique due to its combination of tris and citrate, providing a broader buffering range and greater stability in various experimental conditions. Its dual-component system offers enhanced buffering capacity compared to single-component buffers.
Propiedades
Fórmula molecular |
C18H41N3O16 |
|---|---|
Peso molecular |
555.5 g/mol |
Nombre IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.3C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*6-8H,1-3,5H2 |
Clave InChI |
OHSJHRFFVBSWTL-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041605.png)
![[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B12041606.png)
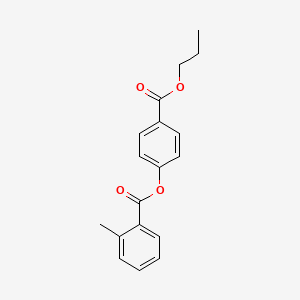
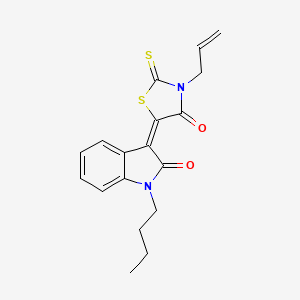
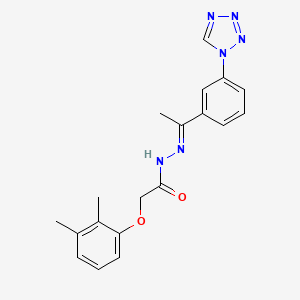
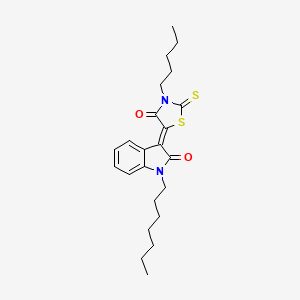
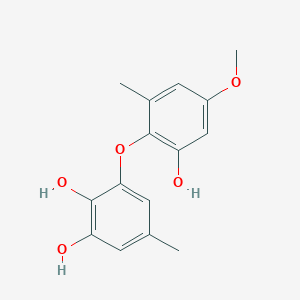
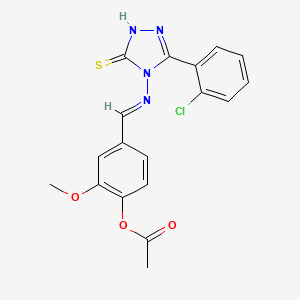

![3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041661.png)
![1-(4-Butylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041667.png)
![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1R,4S,7R,11R,14S,17R)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S)-21-[[(2R)-6-amino-2-[[(3R,7R,13S)-3-[[(3R,6S,12S,15R)-15-[[(E)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12041675.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12041676.png)

